5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Pim-1 and Pim-2, which are serine/threonine kinases involved in cell survival and proliferation . The interaction with these enzymes is characterized by potent inhibition, which suggests that this compound may have potential therapeutic applications in cancer treatment. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-tumor properties by inhibiting the proliferation of cancer cells . The compound’s impact on cell signaling pathways includes the modulation of kinase activity, which can lead to altered gene expression and changes in cellular metabolism. These effects highlight the potential of this compound as a valuable tool in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of Pim-1 and Pim-2 kinases by binding to their active sites, thereby preventing their phosphorylation activity . This inhibition leads to a decrease in cell survival and proliferation, particularly in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for extended observation of its effects . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its effectiveness in modulating cellular processes and achieving therapeutic outcomes.
Preparation Methods
The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the bromination of 7-methoxy-1-benzofuran-2-carboxylic acid. One common method includes the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the benzofuran ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid include:
5-Bromo-1-benzofuran-2-carboxylic acid: Lacks the methoxy group at the 7-position, which may affect its biological activity.
7-Methoxy-1-benzofuran-2-carboxylic acid: Lacks the bromine atom at the 5-position, which may influence its reactivity and applications.
5-Bromo-7-methoxy-2-benzofuran-1-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICZFFUNDGUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391769 | |
Record name | 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-37-0 | |
Record name | 5-Bromo-7-methoxy-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20037-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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